Metabolito AP1

Descripción general

Descripción

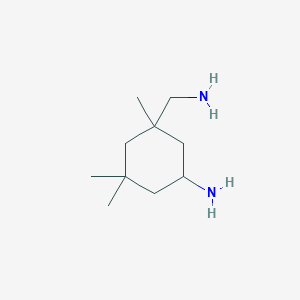

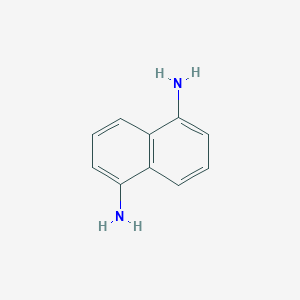

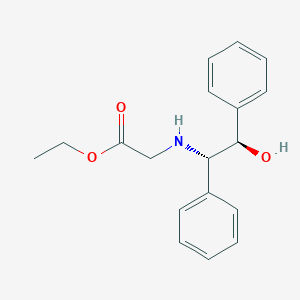

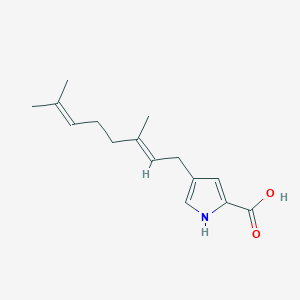

AP1 Metabolite, also known as Aminopentol, belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .

Synthesis Analysis

The FOS/AP-1 complex has been found to regulate metabolic changes and cholesterol synthesis in human periovulatory granulosa cells . In the AP3/AP1 group, the metabolic pathways of flavonoid biosynthesis ranked first, and flavone and flavonol biosynthesis ranked eighth .

Molecular Structure Analysis

The structure of AP-1 is a heterodimer composed of proteins belonging to the c-Fos, c-Jun, ATF, and JDP families . AP-1 transcription factor is assembled through the dimerization of a characteristic bZIP domain (basic region leucine zipper) in the Fos and Jun subunits .

Chemical Reactions Analysis

Strain AP1 oxidizes fluoranthene using three alternative routes . The first route is initiated by dioxygenation at C-7 and C-8, producing a hydroxyacenaphthoic acid that is decarboxylated to acenaphthenone . The second route involves dioxygenation at C-1 and C-2, followed by dehydrogenation and meta cleavage of the resulting diol . The third route for fluoranthene degradation involves dioxygenation at C-2, C-3, and ortho cleavage .

Physical And Chemical Properties Analysis

The chemical diversity and dynamic range of metabolites pose particular challenges for detection, identification, and quantification . The relative molecular mass of the Lm-AP1 was 27.9919 kDa .

Aplicaciones Científicas De Investigación

Mejora de los Cultivos Agrícolas

El Aminopentol ha sido estudiado por su papel en la mejora del rendimiento y la calidad de los cultivos agrícolas. En instalaciones de producción de cultivos en ambiente controlado, como las fábricas de plantas con iluminación artificial (PFAL), se observó que la acumulación de Aminopentol en Andrographis paniculata se optimizaba a ciertas densidades de plantación, lo que llevaba a respuestas fisiológicas y rendimientos mejorados .

Producción de Sustancias Medicinales

El compuesto es integral en la producción de sustancias medicinales como la andrografolida (AP1), que se deriva de Andrographis paniculata. Se ha demostrado que esta sustancia tiene varios efectos farmacológicos, incluidas propiedades antiinflamatorias y antivirales .

Química Analítica

En el campo de la química analítica, el Aminopentol se utiliza como estándar para la cromatografía líquida de alta resolución (HPLC) para analizar la presencia y concentración de compuestos relacionados en muestras biológicas .

Investigación sobre el Metabolismo Microbiano

El Aminopentol es un metabolito clave en el estudio del metabolismo microbiano, particularmente en las bacterias que desempeñan un papel en el ciclo del metano. Su abundancia y función en diferentes especies microbianas pueden arrojar luz sobre las vías metabólicas y las funciones ecológicas de estos microorganismos .

Investigación Bioquímica

Como miembro de la clase de los 1,2-aminoalcoholes, el Aminopentol se utiliza en investigación bioquímica para comprender la estructura y función de los compuestos orgánicos. Sus propiedades son significativas para estudiar las interacciones dentro de los sistemas biológicos y la síntesis de moléculas complejas .

Monitoreo Ambiental

La presencia y los niveles de Aminopentol en muestras ambientales pueden ser indicativos de ciertas actividades biológicas o eventos de contaminación. Por lo tanto, su medición se puede utilizar en programas de monitoreo ambiental para evaluar la salud de los ecosistemas .

Biología Sintética

El Aminopentol sirve como un bloque de construcción en la biología sintética para la creación de compuestos novedosos con propiedades deseadas. Su manipulación a nivel genético permite el desarrollo de nuevas cepas de microorganismos con capacidades metabólicas específicas .

Desarrollo de Fármacos

Las propiedades bioquímicas del Aminopentol lo convierten en un candidato para el desarrollo de fármacos, particularmente en el diseño de moléculas que pueden interactuar con objetivos biológicos para tratar enfermedades. Su papel en la síntesis de sustancias medicinales es un área de interés clave para la investigación farmacéutica .

Mecanismo De Acción

- These transcription factors play a crucial role in regulating gene expression by binding to specific DNA sequences and modulating downstream cellular processes .

- Dysfunctional AP-1 activity has been associated with cancer initiation, development, invasion, migration, and drug resistance .

- The compound likely affects AP-1-mediated gene expression by modulating signaling cascades, such as mitogen-activated protein kinases (MAPKs), including ERK and p38 pathways .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Polycyclic aromatic hydrocarbons (PAH) are pollutants that have generated some concern due to their toxic and carcinogenic potential . PAHs are introduced into the environment primarily from coal gasification or liquefaction processes as well as from contamination associated with the transport, transformation, and use of fossil fuels and derivatives .

Direcciones Futuras

Recent progress in decoding their biosynthetic pathway has facilitated stable heterologous production of betalains in several plant and microbial systems . Improved understanding of the molecular mechanism underlying PPARγ activity in the complex regulatory networks in metabolism, cancer, and inflammation may help to define novel potential therapeutic strategies for prevention and treatment of obesity, diabetes, or cancer .

Análisis Bioquímico

Biochemical Properties

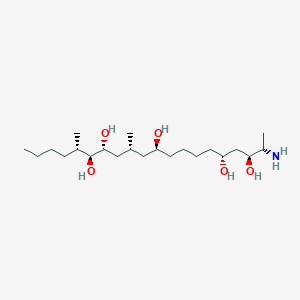

Aminopentol plays a crucial role in biochemical reactions, particularly in the metabolism of sphingolipids. It acts as both an inhibitor and a substrate for ceramide synthase, an enzyme involved in the biosynthesis of complex sphingolipids . The aminopentol backbone of fumonisin B1 (FB1) is converted to NV-palmitoyl-aminopentol (PAP1), which is a potent inhibitor of ceramide synthase . This interaction affects the levels of sphinganine and sphingosine, key components in sphingolipid metabolism .

Cellular Effects

Aminopentol influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to modulate cell signaling pathways, particularly those involving sphingolipids . The compound’s interaction with ceramide synthase leads to the accumulation of sphinganine and sphingosine, which can induce cell cycle arrest and apoptosis in certain cell types . Additionally, aminopentol’s effects on sphingolipid metabolism can impact membrane structure and function, influencing cellular responses to stress and environmental stimuli .

Molecular Mechanism

At the molecular level, aminopentol exerts its effects through its interaction with ceramide synthase. By inhibiting this enzyme, aminopentol disrupts the biosynthesis of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine . These sphingoid bases act as bioactive molecules that can modulate various cellular processes, including apoptosis and cell cycle regulation . The conversion of aminopentol to NV-palmitoyl-aminopentol further enhances its inhibitory effect on ceramide synthase, amplifying its impact on sphingolipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminopentol can vary over time. Studies have shown that the compound is relatively stable, but its metabolic products, such as NV-palmitoyl-aminopentol, can accumulate and exert long-term effects on cellular function . The degradation of aminopentol and its metabolites can influence the duration and intensity of its biochemical and cellular effects . Long-term exposure to aminopentol has been associated with sustained alterations in sphingolipid metabolism and cellular responses .

Dosage Effects in Animal Models

The effects of aminopentol in animal models are dose-dependent. At low doses, the compound can modulate sphingolipid metabolism without causing significant toxicity . At higher doses, aminopentol and its metabolites can induce adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal models, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

Aminopentol is involved in the metabolic pathways of sphingolipids. It interacts with ceramide synthase, leading to the formation of NV-palmitoyl-aminopentol, a potent inhibitor of the enzyme . This interaction disrupts the biosynthesis of complex sphingolipids and alters the levels of sphinganine and sphingosine . The metabolic flux through these pathways can be significantly affected by the presence of aminopentol, influencing the overall balance of sphingolipid metabolites .

Transport and Distribution

Within cells and tissues, aminopentol is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of aminopentol and its metabolites can influence their overall impact on cellular function and metabolism .

Subcellular Localization

Aminopentol and its metabolites are localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . The targeting of aminopentol to these compartments is facilitated by specific post-translational modifications and targeting signals . The subcellular localization of aminopentol can influence its activity and interactions with other biomolecules, affecting its overall biochemical and cellular effects .

Propiedades

IUPAC Name |

(2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWVLQOLROBFTD-OFFHYKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932479 | |

| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145040-09-1 | |

| Record name | Aminopentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)